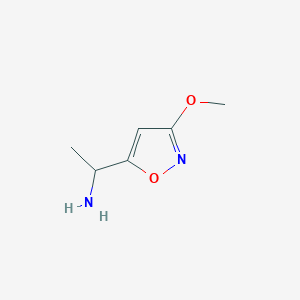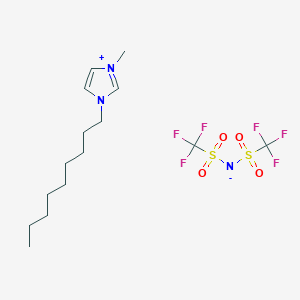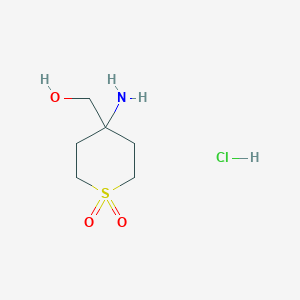
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride, also known as 4-Fluorophenylalanine hydrochloride, is a synthetic amino acid with a wide range of applications in scientific research. It is a chiral amino acid, meaning that it has two forms that are mirror images of each other. The two forms are denoted as (S) and (R) and the (S) form is the one used in research. This amino acid has been used in a variety of biochemical and physiological experiments, as well as in drug discovery and development.
Applications De Recherche Scientifique
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has a wide range of applications in scientific research. It has been used in studies to investigate the structure and function of enzymes, as well as to study the effects of different amino acids on enzyme activity. It has also been used to study the effects of amino acid substitution on protein structure and function. Additionally, it has been used in drug discovery and development, as well as in the study of neurotransmitter transporters and receptors.
Mécanisme D'action
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has a unique mechanism of action. It can act as an inhibitor of enzymes, by binding to the active site and preventing the enzyme from catalyzing its reaction. It can also act as an agonist of certain receptors, by binding to the receptor and activating it. Additionally, it can act as an antagonist of certain receptors, by binding to the receptor and preventing it from being activated.
Biochemical and Physiological Effects
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that it can alter the activity of certain enzymes and receptors, as well as modulate the activity of neurotransmitters. It has also been found to have an effect on the metabolism of certain compounds, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride is an advantageous compound for use in laboratory experiments. Its unique structure and properties enable it to be used in a variety of biochemical and physiological studies. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it can be difficult to obtain the (S) form in pure form, and it can be difficult to control the concentration of the compound in experiments.
Orientations Futures
There are several potential future directions for the use of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride. For example, it could be used in the study of the effects of amino acid substitution on protein structure and function. Additionally, it could be used in the development of new drugs, as well as in the study of neurotransmitter transporters and receptors. Finally, it could be used in the study of the structure and function of enzymes, as well as in the study of the metabolism of certain compounds.
Méthodes De Synthèse
The synthesis of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride is typically accomplished through the reaction of p-fluorobenzaldehyde and glycine ethyl ester in the presence of an acid catalyst. The reaction yields a mixture of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride and (R)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride. The (S) form is then isolated through a process of chromatography.
Propriétés
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
